7-Chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde
Overview
Description
The compound is a derivative of quinoline, a nitrogen-containing heterocycle . Quinoline and its derivatives have been studied extensively due to their wide range of biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, quinoline derivatives are often synthesized through nucleophilic and electrophilic substitution reactions .Molecular Structure Analysis
The compound likely contains a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring .Chemical Reactions Analysis
Quinoline derivatives are known to undergo a variety of chemical reactions, including nucleophilic and electrophilic substitutions .Scientific Research Applications
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- Application : Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : This review reveals that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavour .
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Field : Antimalarial Drug Development
- Application : In response to the malaria parasite’s resistance towards quinoline-based antimalarial drugs, quinoline-containing compounds in combination with dihydropyrimidinone (DHPM) analogues have been used as resistance reversal agents (RAs) and investigated for their antimalarial activities .
- Methods : The study employed click chemistry to link DHPM and quinoline compounds which offered several synthetic advantages over the previously used amide coupling for the same hybrids .
- Results : Among the synthesised compounds, 4 hybrids with the 7-chloroquinoline moiety showed antimalarial activity below 1 µM .
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Field : Antimicrobial Research
- Application : A number of novel 7-chloro-4-aminoquinoline derivatives have been efficiently synthesized by nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
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- Application : The 7-chloro-4-phenylsulfonyl quinoline 45 bearing a chlorine substituent on the 7-position was screened against inflammation in mice with use of croton oil and was found to exhibit good anti-inflammatory potential .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : This compound was found to exhibit good anti-inflammatory potential .
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Field : Antimalarial Drug Synthesis
- Application : Synthesis of 7-chloro-4-(prop-2-yn-1-yloxy)quinoline (3) 4,7 dichloroquinoline (2.97 g, 15.00 mmol) and propargyl amine (3.9 mL, 60.00 mmol) were heated at 110 °C in a sealed pressure tube, after it was flushed with nitrogen, for 18 h .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
- Field : Anticancer Research
- Application : Quinoline derivatives have been studied for their potential anticancer properties. Some compounds have shown promising results in vitro, suggesting that they could be used as lead compounds in the development of new anticancer drugs .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : This review reveals that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavour .
properties
IUPAC Name |
7-chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3NO/c11-8-2-1-7(10(12,13)14)6-3-5(4-16)15-9(6)8/h1-4,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUBXCNUFJUYJFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1C(F)(F)F)C=C(N2)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00629558 | |
Record name | 7-Chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00629558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde | |
CAS RN |
883522-93-8 | |
Record name | 7-Chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00629558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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